molecular formula C10H13BrO B1265803 2-Bromo-4-tert-butylphenol CAS No. 2198-66-5

2-Bromo-4-tert-butylphenol

Cat. No.: B1265803
CAS No.: 2198-66-5
M. Wt: 229.11 g/mol
InChI Key: FFRLMQPMGIMHHQ-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butylphenol is an organic compound with the molecular formula C10H13BrO. It is a white crystalline solid or powdery substance with a melting point range of 84-88°C . This compound is known for its utility in various chemical syntheses and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-tert-butylphenol can be synthesized by reacting p-tert-butylphenol with bromine under appropriate conditions. The reaction typically occurs under light conditions to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-tert-butylphenol has garnered attention for its antimicrobial and antioxidant properties. Research indicates that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its antioxidant capabilities also suggest potential applications in preventing oxidative stress-related diseases .

Pharmaceutical Development

Due to its biological activities, this compound is being investigated as a precursor in the synthesis of pharmaceutical compounds. Its ability to interact with biological targets makes it valuable in drug discovery processes, particularly for treating infections caused by multidrug-resistant pathogens like Pseudomonas aeruginosa .

Material Science

In material science, this compound is used in the production of polymers and resins. Its stability under various conditions allows it to enhance the properties of materials, making them more durable and resistant to degradation.

Case Study 1: Antimicrobial Properties

A study demonstrated that treatment with this compound significantly reduced virulence factors in Pseudomonas aeruginosa, inhibiting biofilm formation and quorum sensing. This suggests that the compound could be developed as an anti-virulence agent to combat infections caused by resistant bacteria .

Case Study 2: Pharmaceutical Applications

Research has explored the use of this compound as a lead compound for synthesizing new drugs targeting bacterial infections. The compound's ability to synergize with existing antibiotics enhances its potential as a therapeutic agent against resistant strains .

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butylphenol involves its interaction with cellular components. It can disrupt cell wall and membrane integrity, leading to cell death. This is particularly evident in its antifungal activity, where it affects the redox homeostasis and metabolic pathways of fungal cells . The compound’s molecular targets include enzymes and structural proteins involved in maintaining cellular integrity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-tert-butylphenol is unique due to its specific bromine substitution, which imparts distinct reactivity and functional versatility compared to other phenolic compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its importance in both research and industry .

Biological Activity

2-Bromo-4-tert-butylphenol (C10H13BrO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a tert-butyl group on the phenolic ring. This structure contributes to its unique chemical reactivity, including the ability to form hydrogen bonds and participate in halogen bonding, which can affect interactions with biological molecules.

The biological activity of this compound is primarily attributed to its phenolic hydroxyl group, which can interact with various biomolecules, including enzymes and receptors. These interactions may lead to several biological effects, such as:

  • Antioxidant Activity : The compound has shown the ability to scavenge reactive oxygen species (ROS), suggesting potential applications in mitigating oxidative stress .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, potentially due to its ability to disrupt microbial cell membranes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntioxidantScavenges ROS
AntimicrobialInhibits bacterial growth
CytotoxicityInduces apoptosis in cancer cells

Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound's ability to inhibit lipid peroxidation was highlighted, suggesting its potential as a protective agent against oxidative damage in biological systems .

Antimicrobial Properties

Research investigating the antimicrobial efficacy of this compound against various bacterial strains revealed significant inhibitory effects. The compound was particularly effective against Gram-positive bacteria, with mechanisms likely involving membrane disruption and interference with metabolic processes .

Cytotoxic Effects

In cancer research, this compound exhibited cytotoxic effects on specific cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

The biological activity of this compound can be compared with similar phenolic compounds. For instance, 2,4-Di-tert-butylphenol (DTBP), another derivative, has shown similar antioxidant properties but with varying efficacy levels depending on the specific biological target. This comparison emphasizes the significance of molecular structure in determining biological activity.

Compound Antioxidant Activity Antimicrobial Activity Cytotoxicity
This compoundModerateHighModerate
2,4-Di-tert-butylphenolHighModerateLow

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Bromo-4-tert-butylphenol critical for experimental design?

this compound (CAS 2198-66-5) has a molecular formula of C₁₀H₁₃BrO, a density of 1.341 g/cm³, a melting point of 102.5°C, and a boiling point of 245.9°C at 760 mmHg . These properties are essential for solvent selection (e.g., high-boiling-point solvents for reactions above 100°C) and purification techniques like recrystallization. The tert-butyl group contributes to steric hindrance, influencing reactivity in substitution or coupling reactions.

Q. What synthetic methodologies are recommended for producing high-purity this compound?

While direct synthesis details are not explicitly provided in the evidence, bromination of 4-tert-butylphenol using electrophilic brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide with a Lewis acid catalyst) is a plausible route. Post-synthesis purification can leverage its melting point (102.5°C) via recrystallization in solvents like ethanol or hexane . Purity validation should include HPLC or GC-MS to confirm the absence of di-brominated byproducts.

Q. How can spectroscopic techniques be employed to characterize this compound?

  • FTIR : Identify O-H stretching (~3200 cm⁻¹ for phenolic OH) and C-Br vibrations (~600 cm⁻¹).
  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~30-35 ppm (¹³C), while the aromatic protons show splitting patterns dependent on substitution .
  • Mass Spectrometry : Molecular ion peak at m/z 228/230 (Br isotope pattern) confirms the molecular formula .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence this compound’s reactivity in cross-coupling reactions?

In chromium-salen catalyzed cross-coupling, this compound acts as the oxidizable partner due to its lower acidity (pKa ~129.4) compared to 2,6-di-tert-butylphenol (pKa ~127.5). The tert-butyl group’s steric bulk directs regioselectivity, favoring para-substitution, while the bromo group enhances electrophilicity at the aromatic ring. Reaction optimization involves tuning catalyst loading (e.g., 5-10 mol% Cr-salen) and solvent polarity (e.g., dichloromethane) to balance solubility and reactivity .

Q. What mechanistic role does this compound play in catalytic systems?

In cross-coupling reactions, the compound undergoes oxidative activation via single-electron transfer (SET) to form phenoxyl radicals, which dimerize or couple with electron-rich partners. The bromine atom acts as a leaving group in nucleophilic aromatic substitution, enabling C-C bond formation. Kinetic studies using stopped-flow spectroscopy and DFT calculations can elucidate transition states and rate-determining steps .

Q. How can this compound be utilized in ligand design for coordination chemistry?

The phenolic OH and bromine substituents enable chelation with transition metals. For example, Schiff base ligands can be synthesized by condensing this compound with pyridyl-aldehydes, forming complexes with Cu(II) or Fe(III) for catalytic oxidation studies. X-ray crystallography of such complexes (e.g., 2-Bromo-4-tert-butyl-6-[(pyridin-2-yl-imino)methyl]phenol) reveals distorted octahedral geometries, with the bromine influencing ligand field strength .

Q. What methodologies are recommended for assessing the biological activity of this compound derivatives?

  • Antimicrobial Screening : Use microbroth dilution assays (e.g., MIC determination against S. aureus or E. coli) with derivatives modified at the bromine or tert-butyl positions.
  • DNA Interaction Studies : Employ gel electrophoresis or comet assays to evaluate intercalation or alkylation effects.
  • Enzyme Inhibition : Test derivatives against target enzymes (e.g., cytochrome P450) using fluorometric or spectrophotometric assays .

Properties

IUPAC Name

2-bromo-4-tert-butylphenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRLMQPMGIMHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176395
Record name 2-Bromo-4-tert-butylphenol
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2198-66-5
Record name 2-Bromo-4-tert-butylphenol
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Record name 2-Bromo-4-tert-butylphenol
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Record name 2-Bromo-4-tert-butylphenol
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Record name 2-bromo-4-tert-butylphenol
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Synthesis routes and methods

Procedure details

A solution of bromine (7.18 mL, 0.14 mol) in chloroform (25 mL) was added dropwise over 2 hours to a solution of 4-tert-butyl-phenol (20 g, 0.133 mol) in 1:1 v/v chloroform:carbon tetrachloride (64 mL) at 0° C. under nitrogen until a slight red coloration persisted (approximately 1 mL of bromine solution remained). The reaction mixture was then purged with nitrogen overnight. The resulting tan solution was diluted with dichloromethane (50 mL), washed with 1% aqueous sodium thiosulfate solution (100 mL) and saturated brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give 2-bromo-4-(tert-butyl)phenol (30.5 g, quantitative yield) as a colorless oil.
Quantity
7.18 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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